molecular formula C16H17NO2 B12831564 Ethyl 2-ethyl-6-phenylnicotinate

Ethyl 2-ethyl-6-phenylnicotinate

Cat. No.: B12831564
M. Wt: 255.31 g/mol
InChI Key: DVLVKJTWVFXCRI-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-6-phenylnicotinate is a nicotinate ester derivative offered for research and development purposes. This compound belongs to a class of pyridine-based structures that are of significant interest in medicinal and synthetic chemistry. Pyridine derivatives are widely utilized in pharmaceutical research due to their ability to serve as key scaffolds in active ingredients . The specific substitution pattern on the pyridine ring makes it a valuable building block for the synthesis of more complex molecules and for probing biological activity. Related nicotinate esters are commonly employed in the development of compounds with potential neurotropic activity, as structural analogs have been investigated for their interactions with central nervous system targets . Researchers use these compounds in various applications, including coupling reactions, and as intermediates in the preparation of functional materials and potential therapeutics . The product is provided with batch-specific documentation and is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Please handle all chemicals with appropriate personal protective equipment and refer to the safety data sheet for proper handling instructions.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

ethyl 2-ethyl-6-phenylpyridine-3-carboxylate

InChI

InChI=1S/C16H17NO2/c1-3-14-13(16(18)19-4-2)10-11-15(17-14)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3

InChI Key

DVLVKJTWVFXCRI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=N1)C2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 Ethyl 6 Phenylnicotinate and Analogous Phenylnicotinates

Established Pyridine (B92270) Annulation and Cyclization Approaches

Traditional methods for synthesizing the nicotinate (B505614) scaffold have laid the groundwork for more complex molecular architectures. These approaches often involve condensation, alkylation, and cyclization reactions.

Friedländer Condensation Variants for Substituted Nicotinate Core Assembly

The Friedländer synthesis is a well-established and versatile method for the formation of quinoline (B57606) and, by extension, substituted pyridine rings. researchgate.netwikipedia.org This reaction typically involves the condensation of a 2-aminoaryl or 2-aminoheterocyclic aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester. researchgate.netnih.gov The reaction can be catalyzed by acids or bases. researchgate.netnih.gov

In the context of synthesizing phenylnicotinates, a variation of the Friedländer condensation can be employed. For instance, the reaction of 2-aminonicotinaldehydes with appropriate ketones can yield 1,8-naphthyridines, which are structurally related to phenylnicotinates. rsc.orgrsc.org However, a key limitation of the classical Friedländer reaction is the potential for a lack of regioselectivity when using unsymmetrical ketones, which can lead to a mixture of products. ekb.eg

Grignard Reaction-Based Alkylation and Subsequent Pyridine Ring Cyclization for Nicotinate Esters

Grignard reagents are powerful tools for the formation of carbon-carbon bonds and can be utilized in the synthesis of substituted pyridines. The addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride (B1165640), can produce 2-substituted pyridines in good yields. organic-chemistry.org This approach allows for the introduction of various alkyl and aryl groups at specific positions on the pyridine ring.

A notable application of Grignard reagents is in the dearomatization of pyridinium (B92312) salts. The reaction of N-alkyl pyridinium salts with Grignard reagents can lead to the formation of dihydropyridine (B1217469) derivatives. chemrxiv.org While this method offers a route to substituted pyridines, controlling the regioselectivity of the Grignard addition can be a challenge, with additions potentially occurring at the C2, C4, and C6 positions. chemrxiv.org However, the presence of an ester substituent, as in methyl nicotinate, can significantly influence the regioselectivity, favoring addition at the C6 position. chemrxiv.org Recent advancements have also demonstrated the use of copper catalysis to achieve enantioselective 1,4-dearomatization of pyridinium salts with Grignard reagents. acs.org

Cyclization of Enaminones and Enamino Esters for the Synthesis of Phenylnicotinates

Enaminones and enamino esters are versatile intermediates in the synthesis of heterocyclic compounds, including pyridines. researchgate.net These compounds contain both a nucleophilic enamine moiety and an electrophilic carbonyl group, allowing for various cyclization strategies. The synthesis of β-enamino esters and β-enaminones can be achieved by reacting 1,3-dicarbonyl compounds with primary amines.

One approach involves the aryl radical cyclization of N-phenyl, N-benzyl, and N-phenethyl enaminone esters. nih.gov For example, N-benzyl and N-phenethyl enaminones undergo 5-exo and 6-exo cyclizations, respectively, to form fused ring systems. nih.gov Another strategy is the transition metal-free [3+3] annulation of cyclopropanols with β-enamine esters, mediated by 4-HO-TEMPO, to construct the nicotinate framework. researchgate.net Furthermore, the reaction of β-enamino esters with allylic alcohols, facilitated by IBX, provides a one-pot, metal-free domino approach to functionalized pyridines. researchgate.net

Multi-Component Reactions for the Formation of Nicotinate Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step. beilstein-journals.orgnih.govorganic-chemistry.org Several MCRs have been developed for the synthesis of polysubstituted pyridines. nih.gov These reactions often proceed through a cascade of elementary steps, leading to the final product without the need for isolating intermediates. organic-chemistry.org

One such example is a three-component reaction involving alkynones, 1,3-dicarbonyl compounds, and ammonium (B1175870) acetate (B1210297), which can produce poly-substituted pyridines under catalyst-free conditions. nih.gov The Hantzsch dihydropyridine synthesis is a classic MCR, though it typically yields symmetrical 1,4-dihydropyridines; the synthesis of unsymmetrical derivatives can be challenging. researchgate.net The development of novel MCRs continues to be an active area of research, providing new pathways to diverse heterocyclic scaffolds. beilstein-journals.org

Modern and Sustainable Synthetic Strategies

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. Chemoenzymatic approaches have emerged as a powerful tool in this regard.

Chemoenzymatic Syntheses of Nicotinate Derivatives

Chemoenzymatic synthesis combines the selectivity and mild reaction conditions of enzymatic catalysis with the versatility of traditional organic synthesis. rsc.org Enzymes, such as lipases, can be used for various transformations, including the synthesis of nicotinamide (B372718) derivatives. nih.govresearchgate.net For instance, Novozym® 435, an immobilized lipase (B570770) from Candida antarctica, has been successfully used to catalyze the synthesis of nicotinamide derivatives from methyl nicotinate and various amines in continuous-flow microreactors. nih.gov This method offers advantages such as shorter reaction times and high product yields. nih.gov

Lipase-catalyzed kinetic resolution is another valuable chemoenzymatic strategy. beilstein-journals.orgacs.org This technique allows for the separation of enantiomers of chiral compounds, which is crucial in the synthesis of pharmaceuticals. For example, immobilized Candida antarctica lipase B has been used for the kinetic resolution of proxyphylline (B1679798) enantiomers through enantioselective transesterification, hydrolysis, or methanolysis of its esters. acs.org Such methods have also been applied to the synthesis of other biologically active molecules like (R)-diprophylline and (S)-xanthinol nicotinate. rsc.org

Transition Metal-Free Annulation Protocols for Phenylnicotinate Synthesis

The synthesis of nicotinate derivatives, including phenylnicotinates, has traditionally relied on methods that often involve transition metals. However, the drive towards more sustainable and cost-effective chemistry has spurred the development of transition-metal-free alternatives. These methods circumvent the issues of metal contamination in the final products and the associated economic and environmental costs.

A notable metal-free approach involves the [3+3] annulation of cyclopropanols with β-enamine esters, mediated by 4-hydroxy-TEMPO (4-HO-TEMPO). rsc.orgresearchgate.net This protocol is distinguished by its high atom economy, the generation of environmentally benign waste products, and operational simplicity. rsc.org The reaction proceeds through the in situ generation of α,β-unsaturated ketones from the cyclopropanols, which then undergo annulation with the β-enamine ester. A subsequent TEMPO-catalyzed oxidative aromatization step yields the final pyridine product. researchgate.net This strategy is not only efficient but also practical for larger-scale synthesis, with the potential for recovery and reuse of the oxidant. rsc.org

The mechanism of this transformation involves a TEMPO/TEMPOH redox cycle. researchgate.net This process facilitates the formation of key intermediates, an α,β-unsaturated ketone and an imine, derived from the cyclopropanol (B106826) and an oxime acetate, respectively. The annulation of these intermediates, followed by oxidative aromatization, leads to the formation of the desired polysubstituted nicotinate derivatives. researchgate.net The broad substrate scope of this reaction allows for the synthesis of a diverse library of nicotinates with various substitution patterns. rsc.org

While some methods still explore the use of catalysts like copper for similar [3+3] annulation reactions, the development of completely metal-free systems represents a significant advancement. bohrium.com These protocols offer a green and sustainable pathway for constructing structurally important nicotinate skeletons, avoiding the harsh conditions and stoichiometric halogenated reagents associated with many traditional methods. bohrium.comnih.govbeilstein-journals.orgmdpi.comfrontiersin.org

Microwave-Assisted Synthesis of Ethyl Phenylnicotinate Esters

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. anton-paar.com This technology utilizes the efficient internal heating generated by the direct coupling of microwave energy with polar molecules in the reaction mixture. anton-paar.com

A significant application of this technology is in the diversity-oriented domino synthesis of functionalized alkyl nicotinates from propargyl vinyl ethers, which was reported in 2010. molaid.com Domino reactions, or cascade reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. The use of microwave irradiation in these sequences further enhances their efficiency, allowing for the rapid assembly of complex molecular architectures from simple starting materials.

The general advantages of microwave-assisted synthesis include:

Reduced Reaction Times: Heating is rapid and uniform, significantly shortening the time required to reach the target temperature. anton-paar.com

Increased Yields and Purity: The precise temperature control can minimize the formation of byproducts. anton-paar.com

Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than conventional oil baths. anton-paar.com

Recent studies have demonstrated the successful application of microwave assistance in various esterification and polymerization reactions, underscoring its versatility. nih.govmdpi.comresearchgate.net For instance, the synthesis of ethyl levulinate has been shown to have superior conversion rates and selectivity under microwave irradiation compared to conventional heating methods. mdpi.com This principle of accelerated and efficient reaction underpins the microwave-assisted synthesis of ethyl phenylnicotinate esters and their analogs, providing a rapid and effective route to these valuable compounds.

Stereoselective and Regioselective Synthesis of Nicotinate Ester Derivatives

The synthesis of specific isomers of substituted nicotinate esters often requires precise control over stereoselectivity and regioselectivity. This is particularly crucial when the desired biological activity or material property is unique to a single isomer. A significant challenge in pyridine chemistry is controlling the position of nucleophilic addition to activated pyridinium salts, which can lead to mixtures of 1,2-, 1,4-, or 1,6-dihydropyridine isomers. nih.gov

A cutting-edge strategy to address this challenge is the use of catalyst-controlled regioselective and enantioselective additions. nih.gov Researchers have demonstrated that the choice of a rhodium catalyst, in conjunction with a specific chiral ligand, can direct the addition of boron-based nucleophiles (such as arylboronic esters) to different positions of a nicotinate salt. nih.gov This allows for the selective synthesis of either the 1,2- or 1,4-addition product, which are versatile precursors to substituted pyridines. nih.govacs.org

For example, the addition of arylboronic pinacol (B44631) esters (Ar-Bpin) to pyridinium salts bearing a C6-substituent can be directed to yield 1,2-dihydropyridine (1,2-DHP) products in high yield, regioselectivity, and enantioselectivity. nih.gov The electronic nature of the aryl group on the nucleophile can influence the reaction yield, with electron-deficient aryl groups sometimes resulting in lower yields of the C2 addition product. nih.gov

The synthetic utility of these selectively formed dihydropyridines is significant. They serve as key intermediates in the synthesis of complex molecules, including natural products like deoxylasubine II. nih.gov The synthesis began with a Sonogashira coupling, followed by hydrogenation and intramolecular cyclization to form a key pyridinium intermediate. The subsequent catalyst-controlled dearomatization step using a chiral ligand yielded the desired dihydropyridine with high enantiomeric excess (ee). nih.gov This approach highlights the power of modern catalytic methods to solve long-standing challenges in the selective functionalization of heterocyclic compounds. beilstein-journals.org

Mechanistic Organic Chemistry of Ethyl 2 Ethyl 6 Phenylnicotinate Synthesis and Transformations

Elucidation of Reaction Mechanisms in Pyridine (B92270) Ring Formation and Functionalization

The construction of the core pyridine ring of ethyl 2-ethyl-6-phenylnicotinate can be achieved through various synthetic strategies, each with its own mechanistic nuances. One common approach involves the condensation of β-enamino esters with enones, a process often mediated by a Lewis acid like iron(III) chloride. This method allows for the controlled introduction of substituents at desired positions on the pyridine ring. researchgate.net The mechanism likely involves the activation of the enone by the Lewis acid, followed by a nucleophilic attack from the enamine, leading to a cascade of cyclization and aromatization steps to form the stable pyridine scaffold.

Another strategy for pyridine synthesis involves a phosphine-catalyzed [4+2] annulation. In a related synthesis, a nucleophilic phosphine (B1218219) adds to an allenoate to form a zwitterionic intermediate. orgsyn.org This intermediate then reacts with an imine, and through a series of proton transfers and a final conjugate addition followed by elimination of the phosphine, the tetrahydropyridine (B1245486) ring is formed. orgsyn.org While this specific example leads to a tetrahydropyridine, similar principles of annulation can be applied to construct fully aromatic pyridine rings.

Furthermore, the functionalization of pre-existing pyridine rings to introduce substituents like the ethyl and phenyl groups at the 2- and 6-positions, respectively, involves distinct mechanisms. For instance, the introduction of an alkyl group at the C4 position of an electron-deficient pyridine, such as an ethyl nicotinate (B505614) derivative, can be achieved through the coordination of a Lewis acid like triborane (B₃H₇). This coordination activates the pyridine ring towards nucleophilic attack by a Grignard reagent, leading to a dihydropyridine (B1217469) intermediate which is then oxidized to the final 4-alkylated product. rsc.org The regioselectivity of these reactions is highly dependent on the electronic nature of both the pyridine substrate and the incoming nucleophile.

Investigation of Intermediates and Transition States in Nicotinate Synthetic Pathways

The synthesis of nicotinate derivatives proceeds through a series of transient intermediates and transition states that dictate the reaction's outcome. In the synthesis of β-nicotinamide riboside from ethyl nicotinate, a key intermediate is the ethyl nicotinate 2',3',5'-tri-O-acetylriboside triflate. nih.gov The formation of this intermediate proceeds with high stereoselectivity, suggesting the involvement of a cationic cis-1,2-acyloxonium-sugar intermediate that directs the nucleophilic attack to yield the β-isomer. nih.gov

Further mechanistic studies on the conversion of this intermediate to β-nicotinamide riboside revealed that methyl nicotinate riboside is formed as an intermediate before the final product. nih.gov This indicates that in the methanolic ammonia (B1221849) solution used for deprotection and amidation, the methoxide (B1231860) is a more reactive nucleophile towards the ethyl pyridinium (B92312) ester than ammonia itself. nih.gov

In other synthetic routes, such as the phosphine-catalyzed annulation to form tetrahydropyridines, resonance-stabilized zwitterions and various phosphonium (B103445) amide intermediates (a phosphonium amide, a vinylogous ylide, and an allylic phosphonium amide) have been proposed. orgsyn.org The relative stability and reactivity of these intermediates guide the reaction pathway towards the final cyclized product. Computational studies, alongside experimental evidence, are often employed to elucidate the structures and energies of these transient species and the transition states that connect them.

Mechanistic Insights into Esterification, Amidation, and other Ester Transformations of Nicotinate Esters

The ester group of this compound is a versatile handle for further chemical modifications, primarily through esterification, amidation, and hydrolysis.

Esterification: The formation of the ethyl ester itself, typically from nicotinic acid and ethanol (B145695), proceeds via the Fischer esterification mechanism. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves the initial protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org A subsequent series of proton transfers facilitates the elimination of a water molecule, and deprotonation of the resulting oxonium ion yields the final ester product. masterorganicchemistry.comlibretexts.org All steps in this process are in equilibrium. masterorganicchemistry.com

Amidation: The conversion of nicotinate esters to nicotinamides is a crucial transformation. This can be achieved through several methods. One common approach involves the hydrolysis of the ester to the corresponding carboxylic acid, followed by reaction with an amine. vaia.com Alternatively, direct amidation can occur. For example, treatment of 2,3,5-tri-O-acetyl-β-ethyl nicotinate riboside with methanolic ammonia leads to simultaneous deacetylation and amidation. beilstein-journals.org A mechanistic study of this reaction revealed that it proceeds through a methyl nicotinate intermediate, indicating that transesterification with methanol (B129727) occurs faster than amidation with ammonia. beilstein-journals.org Biocatalytic methods using lipases have also been developed for the amidation of heteroaromatic esters, offering an environmentally friendly alternative. nih.govnih.gov These enzymatic reactions often exhibit high selectivity, favoring amidation over hydrolysis despite the high concentration of water. nih.gov

Hydrolysis: The reverse of esterification, the hydrolysis of nicotinate esters back to nicotinic acid, is typically catalyzed by either acid or base. vaia.com In base-catalyzed hydrolysis, also known as saponification, a hydroxide (B78521) ion directly attacks the ester's carbonyl carbon. Acid-catalyzed hydrolysis follows the reverse mechanism of Fischer esterification. masterorganicchemistry.com The binding of nicotinate esters to proteins like human serum albumin can also influence their hydrolysis. Some esters bind without being hydrolyzed, while others are readily hydrolyzed. nih.gov

Other Transformations: Nicotinate esters can undergo other transformations as well. For instance, an "ester dance" reaction has been reported where an ester group can migrate to a different position on an aromatic ring, catalyzed by a palladium complex. nih.gov This occurs through a proposed mechanism involving oxidative addition of the C(acyl)-O bond to the catalyst, formation of an aryne-palladium complex, and subsequent carbonylation and reductive elimination. nih.gov

Photochemical Reaction Mechanisms of Substituted Nicotinate Systems

Substituted nicotinate esters can undergo a variety of photochemical reactions, with the outcomes being highly dependent on the substituents, solvent, and acidity. oup.com For instance, the UV irradiation of ethyl nicotinate in acidic ethanol leads to ethylation at the 6-position of the pyridine ring. oup.com

A notable photochemical reaction of 2-alkoxynicotinates is their dimerization into cage-type photodimers upon irradiation. acs.org This reaction is influenced by substituents on the pyridine ring; for example, a methyl group at the 6-position can sterically hinder the reaction and lead to low reactivity. acs.org The mechanism is believed to proceed through the formation of a cyclobutane (B1203170) substructure, as evidenced by NMR spectroscopy. acs.org

Furthermore, photochemical methods have been developed for the functionalization of pyridines via pyridinyl radicals. nih.gov In one such method, a pyridinium ion is generated and then undergoes single-electron reduction to form a pyridinyl radical. This radical can then couple with other radicals, such as those derived from allylic C-H bonds, to form a new C-C bond. nih.gov The regioselectivity of this functionalization can differ from classical radical reactions like the Minisci reaction. nih.gov

Radical Chemistry in the Derivatization of Nicotinate Esters

The pyridine ring of nicotinate esters can direct radical reactions to achieve selective functionalization of appended alkyl chains. This "radical relay" mechanism utilizes a template, such as the nicotinate itself, to deliver a radical to a specific position on a flexible chain. clockss.org For example, the photolysis of a nitrite (B80452) ester can generate an oxygen radical that abstracts a hydrogen atom from an unactivated carbon, leading to a carbon-centered radical that can then be functionalized. clockss.org

Nicotinate esters have been shown to be effective templates for directing chlorination to specific carbons in a flexible alkyl chain, with selectivity that can surpass other templates. clockss.org The regioselectivity of these reactions provides valuable information about the conformations of the flexible chains. clockss.org

Additionally, nicotinylidene derivatives, formed by the reaction of glycerol (B35011) ethers or esters with pyridine-3-carboxaldehyde, are used for structural elucidation by mass spectrometry. nih.gov The fragmentation of these derivatives is induced by radical-induced cleavage of the chain following random hydrogen abstraction, producing a series of diagnostic ions that allow for the determination of branching and double bond positions. nih.gov

Structure Activity Relationship Sar Studies of Ethyl 2 Ethyl 6 Phenylnicotinate and Its Analogs

Methodologies for SAR Elucidation in Substituted Nicotinates

The investigation of structure-activity relationships (SAR) for substituted nicotinates employs a variety of experimental and computational techniques to understand how chemical structure correlates with biological activity. mdpi.comnih.gov A fundamental approach involves the systematic synthesis of analog compounds where specific parts of the lead molecule, such as ethyl 2-ethyl-6-phenylnicotinate, are methodically altered. nih.gov These modifications can include changing the nature and position of substituents on the pyridine (B92270) and phenyl rings, as well as altering the ester functional group. nih.govnih.gov

Once synthesized, these analogs are subjected to biological assays to determine their activity. nih.gov The resulting data, which links structural changes to biological outcomes, forms the basis of SAR analysis. mdpi.com Quantitative structure-activity relationship (QSAR) models are statistical tools that correlate molecular descriptors—numerical representations of chemical properties—with biological activity. mdpi.com These models help to predict the activity of unsynthesized compounds and to identify the key molecular features driving the desired biological effect. mdpi.com

Another key methodology is the read-across approach, where toxicological or biological data from well-studied compounds are used to predict the properties of structurally similar molecules with data gaps. nih.gov This method is particularly useful when evaluating the potential risks and activities of a series of related nicotinates. nih.gov The underlying principle of SAR is that certain molecular substructures, or "structural alerts," are responsible for the compound's biological effects. mdpi.com Identifying these alerts through a combination of expert knowledge and statistical analysis of experimental data is a cornerstone of SAR elucidation. mdpi.com

Positional and Substituent Effects on Biological Activity of Phenylnicotinates

The biological activity of phenylnicotinates is significantly influenced by the nature and position of substituents on both the nicotinate (B505614) core and the phenyl ring. nih.govacs.org These modifications can alter the molecule's electronic properties, steric profile, and lipophilicity, which in turn affect its interaction with biological targets. science.gov

Influence of C-2 and C-6 Substituents on the Nicotinate Core

Substituents at the C-2 and C-6 positions of the nicotinate core play a crucial role in modulating the biological activity of these compounds. The presence of specific groups at these positions can be essential for activity, with synthetic routes often being designed to introduce particular substituents. nih.gov For instance, in the synthesis of certain 1,8-naphthyridine-2,4-diols, ethyl 2-amino-6-phenyl nicotinate serves as a key starting material, highlighting the importance of the C-2 amino and C-6 phenyl groups. ekb.eg

The nature of the substituent at C-2 can significantly impact the compound's properties. For example, replacing a chloro group with an acetyl group at this position can alter its reactivity and potential biological interactions. Similarly, modifications at the C-6 position are also critical. The substitution of a chloro group with an aminomethyl group can enhance water solubility, which may be advantageous for bioavailability. Furthermore, the introduction of bulky groups like a benzylpiperidinylmethylamino group at C-6, in combination with other substituents, can enhance interactions with hydrophobic pockets in enzymes.

It's important to note that the absence of substituents at C-2 and C-6 can also be a key feature for certain biological activities, with some synthetic strategies specifically designed to produce unfunctionalized nicotinates at these positions. nih.gov

Impact of Phenyl Substituents on Overall Activity

Substituents on the phenyl ring of phenylnicotinate analogs have a profound effect on their biological activity. nih.govresearchgate.net The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the molecule's interaction with its biological target. science.gov For example, in a series of thieno[2,3-b]pyridine (B153569) derivatives, the presence of electron-withdrawing groups on the phenyl ring was found to be a key factor for their inhibitory activity. mdpi.com

The position of the substituent on the phenyl ring is also critical. Studies on various compound classes have shown that moving a substituent from one position to another (e.g., ortho, meta, or para) can dramatically change the biological response. researchgate.netmdpi.com For instance, in a study of thiosemicarbazide (B42300) derivatives, the position of a methoxyphenyl group was found to be crucial for the molecule's antibacterial activity. mdpi.com

Furthermore, the introduction of specific functional groups to the phenyl ring can be used to modulate the compound's physicochemical properties, such as water solubility. For example, adding a p-carboxy or p-sulfo substituent to the 8-phenyl ring of certain xanthine (B1682287) derivatives was shown to increase water solubility, although in many cases it also decreased biological activity and selectivity. nih.gov This highlights the delicate balance that must be achieved when modifying the phenyl ring to optimize both potency and drug-like properties.

Role of the Ester Moiety (Ethyl Group) in Bioactivity

The nature of the alkyl chain in the ester group influences the compound's physicochemical properties, such as its hydrophobicity. nih.gov This, in turn, affects how the molecule partitions into biological membranes, a critical step for reaching its target site. nih.gov Studies on homologous series of nicotinic acid esters have shown that increasing the alkyl chain length can alter their interaction with lipid bilayers. nih.gov

Furthermore, the ester functional group itself can influence the compound's reactivity and interactions with biological molecules. acs.org For example, the ester group in some nicotinate derivatives has been shown to be important for their catalytic activity. acs.org The stability of the ester bond to hydrolysis is also a key consideration, as it determines the rate at which the active drug is released. nih.gov

Conformational Analysis and its Correlation with Bioactive Conformations in Nicotinate Ligands

Conformational analysis, the study of the different spatial arrangements of atoms in a molecule, is a critical component in understanding the bioactivity of nicotinate ligands. nih.gov The three-dimensional shape of a molecule, or its conformation, determines how it will interact with its biological target, such as a protein or enzyme. nih.gov It is widely recognized that ligands rarely bind to their receptors in their lowest energy conformation. nih.gov In fact, a significant percentage of ligands adopt a conformation that is not a local energy minimum upon binding. nih.gov

The bioactive conformation is the specific three-dimensional structure that a ligand adopts when it binds to its target and elicits a biological response. nih.gov Identifying this bioactive conformation is a key goal of drug design. Computational methods, such as conformational searching, are used to generate a pool of possible conformations for a given ligand. nih.gov The similarity of these generated conformers to the experimentally determined bioactive conformation (often from X-ray crystallography) can be quantified using metrics like the root mean squared deviation (RMSD). nih.gov

The flexibility of a ligand, often measured by the number of rotatable bonds, has a significant impact on the likelihood of finding the bioactive conformation within a set of computationally generated conformers. nih.gov More flexible molecules have a larger conformational space to explore, making it more challenging to identify the specific bioactive pose. nih.gov The solvent environment also plays a crucial role, as it can influence the conformational preferences of the ligand. nih.gov Understanding the energetic cost for a ligand to adopt its bioactive conformation, known as the strain energy, is also important, as high strain energies can negatively impact binding affinity. nih.gov

Integration of Computational and Experimental Data in SAR Analysis

The integration of computational and experimental data is a powerful strategy for conducting comprehensive structure-activity relationship (SAR) analyses of compounds like this compound and its analogs. researchgate.net This synergistic approach allows researchers to build more robust and predictive models of biological activity. mdpi.com

Experimental techniques, such as the synthesis of analog series and subsequent biological testing, provide the foundational data for any SAR study. nih.govnih.gov This empirical data reveals the actual impact of specific structural modifications on the compound's activity. mdpi.com However, relying solely on experimental methods can be time-consuming and resource-intensive.

Computational methods, including quantitative structure-activity relationship (QSAR) modeling and molecular docking, offer a way to rationalize the experimental findings and to predict the activity of new, unsynthesized compounds. mdpi.commdpi.com QSAR models use statistical methods to correlate molecular descriptors with biological activity, helping to identify the key physicochemical properties that drive the desired effect. mdpi.com Molecular docking simulations can predict how a ligand might bind to its biological target, providing insights into the specific interactions that are important for activity. mdpi.com

The read-across approach is another computational tool that leverages existing toxicological and biological data for structurally similar compounds to fill data gaps for the molecule of interest. nih.gov This is particularly useful for assessing the potential risks and activities of a series of related nicotinates. nih.gov

By combining the predictive power of computational models with the real-world validation of experimental results, researchers can gain a deeper understanding of the SAR landscape. This integrated approach accelerates the drug discovery process by allowing for a more rational design of new molecules with improved potency and desired properties. researchgate.net

In Vitro Biological Target Identification and Functional Studies of Ethyl 2 Ethyl 6 Phenylnicotinate Derivatives

Enzymatic Target Interactions

No specific data was found in the public domain regarding the interaction of Ethyl 2-ethyl-6-phenylnicotinate with the enzymatic targets listed below. Research on structurally related but distinct ethyl nicotinate (B505614) derivatives exists; however, these findings cannot be directly attributed to this compound due to differences in their chemical structures.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Mechanisms in vitro

A review of available literature did not yield any studies that have assessed the inhibitory activity of this compound against either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). While research has been conducted on other ethyl nicotinate derivatives as cholinesterase inhibitors, these molecules possess different substituents and cannot be used as a direct reference for the activity of the specified compound.

Cyclooxygenase (COX-1, COX-2) Enzyme Modulation in vitro

An extensive search of scientific databases revealed no information on the modulatory effects of this compound on cyclooxygenase-1 (COX-1) or cyclooxygenase-2 (COX-2) enzymes in an in vitro setting.

Other Enzymatic Target Investigations in vitro

No other in vitro enzymatic target investigations for this compound have been reported in the accessible scientific literature. One study noted the synthesis of a similar compound, ethyl 2-methyl-6-phenylnicotinate, as an intermediate in the creation of other molecules with potential anti-tubercular and antibacterial activities, but did not provide any enzymatic data for the intermediate itself. nih.gov

Receptor Binding and Signaling Pathway Investigations in vitro

Similar to the enzymatic target section, there is a lack of specific data on the interaction of this compound with the specified receptor.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions in vitro

No studies were found that have investigated the binding affinity or functional effects of this compound on nicotinic acetylcholine receptors (nAChRs) in vitro. While some derivatives of nicotinic acid have been explored for their interaction with these receptors, the specific compound has not been the subject of such research.

Antimicrobial Activity against Specific Bacterial Strains in vitro

Derivatives of this compound have been investigated for their potential as antimicrobial agents. Specifically, a series of novel isatin-nicotinohydrazide hybrids, synthesized from a nicotinohydrazide precursor, were evaluated for their activity against various bacterial strains. nih.gov The investigation revealed that many of these derivatives exhibited a range of activity from moderate to potent, with Minimum Inhibitory Concentration (MIC) values indicating significant efficacy against both drug-susceptible and drug-resistant bacteria. nih.gov

The anti-tubercular activity was a key focus, with tests conducted against a drug-susceptible Mycobacterium tuberculosis strain (ATCC 27294) and an Isoniazid/Streptomycin-resistant strain (ATCC 35823). nih.gov Certain hybrid compounds, namely 5g and 5h, demonstrated excellent activity against the resistant M. tuberculosis strain with a MIC value of 3.9 µg/mL. nih.gov Furthermore, these derivatives were tested against six bacteria known to cause bronchitis. The results showed that most of the tested compounds had excellent antibacterial activity, with Klebsiella pneumoniae being the most sensitive strain, showing a MIC range of 0.49–7.81 µg/mL. nih.gov The pyridine (B92270) scaffold is a common feature in compounds explored for antibacterial properties. mdpi.commdpi.com

Table 1: In Vitro Antimicrobial Activity of Isatin-Nicotinohydrazide Derivatives

Compound / Derivative Bacterial Strain Measured Activity (MIC in µg/mL)
Hybrid 5g M. tuberculosis (Resistant ATCC 35823) 3.9
Hybrid 5h M. tuberculosis (Resistant ATCC 35823) 3.9
Hybrid 5d M. tuberculosis (Resistant ATCC 35823) 15.63
Hybrid 5f M. tuberculosis (Resistant ATCC 35823) 15.63
Hybrid 5j M. tuberculosis (Resistant ATCC 35823) 15.63
Hybrid 5b M. tuberculosis (Resistant ATCC 35823) 62.5
Hybrid 5k M. tuberculosis (Resistant ATCC 35823) 62.5

Antiviral Activity against Viral Targets in vitro

The antiviral potential of compounds structurally related to this compound has been explored against several viral targets. A study on novel 2-benzoxyl-phenylpyridine derivatives assessed their efficacy against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). mdpi.com Preliminary in vitro assays indicated that several of these compounds exhibited potent antiviral effects, successfully inhibiting the cytopathic effects induced by the viruses and reducing the yield of viral progeny. mdpi.com

The mechanism of action for these phenylpyridine derivatives appears to target the early stages of viral replication, including viral RNA replication and protein synthesis, rather than directly inactivating the virus or inhibiting its entry or release from host cells. mdpi.com Certain derivatives, such as W9, W13, and W15, showed inhibitory effects that were comparable or superior to the control drug, ribavirin. mdpi.com The development of prodrugs of related compounds has also been a strategy to enhance in vitro antiviral activity against viruses like HIV and HSV. nih.gov

Table 2: In Vitro Antiviral Activity of 2-Benzoxyl-Phenylpyridine Derivatives

Compound / Derivative Viral Target Measured Activity (% Inhibition at 160 µM)
W13 Coxsackievirus B3 (CVB3) 92.8%
W15 Coxsackievirus B3 (CVB3) 90.0%
W9 Coxsackievirus B3 (CVB3) 73.0%
W15 Adenovirus type 7 (ADV7) 89.4%
W13 Adenovirus type 7 (ADV7) 83.9%
W9 Adenovirus type 7 (ADV7) 81.4%
Ribavirin (Control) Coxsackievirus B3 (CVB3) 63.0%

Antioxidant and Free Radical Scavenging Capabilities in vitro

The antioxidant properties of ethyl nicotinate derivatives are often evaluated through in vitro assays that measure their ability to scavenge stable free radicals. Common methods include the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH•), nitric oxide (NO•), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging assays. nih.govresearchgate.net These tests quantify the compound's capacity to donate a hydrogen atom or an electron to neutralize the free radical, a process that can be monitored spectrophotometrically. mdpi.com

Studies on related compounds, such as ethyl acetate (B1210297) extracts of certain botanicals, demonstrate that the free radical scavenging activity is typically concentration-dependent. nih.gov For instance, in a DPPH assay, the percentage of radical inhibition increases with higher concentrations of the tested compound. nih.gov The presence of specific functional groups, such as hydroxyl groups on an aromatic ring structure, is often correlated with the observed DPPH radical scavenging effects. nih.gov

Table 3: Representative In Vitro DPPH Radical Scavenging Activity

Compound Concentration (µg/mL) % Scavenging Activity (Example)
50 25%
100 45%
150 60%
200 78%
250 85%

Cellular Neuroprotective Mechanisms in vitro

Derivatives of ethyl nicotinate have shown significant potential in in vitro models of neuroprotection. A study focused on the synthesis and evaluation of pyridonepezils and quinolinodonepezils, which are structurally related to donepezil, investigated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov One of the most potent and selective inhibitors of AChE was identified as ethyl 6-(2-(1-benzylpiperidin-4-yl)ethylamino)-5-cyano-2-methyl-4-phenylnicotinate (Compound 16), which demonstrated an inhibitory potency similar to that of donepezil. nih.gov

Furthermore, the neuroprotective effects of these compounds were assessed against neurotoxicity induced by the amyloid-beta peptide (Aβ₁₋₄₂), a key pathological hallmark of Alzheimer's disease. nih.gov Several derivatives, including compounds 2, 7, 13, 17, 18, 35, and 36, were found to significantly prevent the decrease in neuronal cell viability caused by Aβ₁₋₄₂. nih.gov All tested compounds were also effective in preventing the Aβ₁₋₄₂-induced enhancement of AChE activity. nih.gov

Table 4: In Vitro Inhibition of Cholinesterases by Ethyl Nicotinate Derivatives

Compound / Derivative Target Enzyme Measured Activity (IC₅₀ in µM)
Compound 16 EeAChE 0.0167 ± 0.0002
Compound 17 EeAChE 0.019 ± 0.002

EeAChE refers to Electrophorus electricus Acetylcholinesterase.

Table 5: Neuroprotective Effect of Ethyl Nicotinate Derivatives against Aβ₁₋₄₂ Toxicity

Compound / Derivative Concentration Tested Outcome
Compound 2 10 µM Significantly prevented decrease in cell viability
Compound 7 10 µM Significantly prevented decrease in cell viability
Compound 13 10 µM Significantly prevented decrease in cell viability
Compound 17 2.5 µM Significantly prevented decrease in cell viability
Compound 18 2.5 µM Significantly prevented decrease in cell viability
Compound 35 5 µM Significantly prevented decrease in cell viability
Compound 36 5 µM Significantly prevented decrease in cell viability

Investigation of Psychotropic Properties in vitro (Anticonvulsant, Anxiolytic, Antidepressant)

The core structure of this compound is a precursor to more complex heterocyclic systems, such as 1,8-naphthyridines. ekb.eg The 1,8-naphthyridine (B1210474) scaffold is recognized as a privileged structure in medicinal chemistry and has been extensively studied for a wide array of biological activities. ekb.eg Among these, various derivatives have been reported to possess potential psychotropic properties, including anticonvulsant and antidepressant effects. ekb.eg

While direct in vitro studies on the psychotropic properties of this compound itself are not extensively detailed, its role as a key intermediate in the synthesis of 1,8-naphthyridine analogues suggests a foundational link. ekb.eg The evaluation of these downstream derivatives in various biological assays has provided evidence for their potential to modulate neurological pathways. For example, nalidixic acid, the first 1,8-naphthyridine derivative discovered, opened the door to exploring this chemical class for a variety of therapeutic applications, which now extends to neurological diseases. ekb.eg The investigation into these properties often involves assessing interactions with specific receptors or enzymes in the central nervous system in vitro, which serves as a preliminary screen for potential therapeutic efficacy.

Advanced Theoretical and Computational Chemistry of Ethyl 2 Ethyl 6 Phenylnicotinate

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For ethyl 2-ethyl-6-phenylnicotinate, these studies reveal the distribution of electrons, the energies of molecular orbitals, and the molecule's susceptibility to chemical reactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular orbitals and reactivity. espublisher.com For nicotinate (B505614) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G(d,p), are employed to optimize the molecular geometry and analyze the frontier molecular orbitals (FMOs). espublisher.comresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. espublisher.com In studies of related nicotinate compounds, the HOMO is often located on the more electron-rich portions of the molecule, while the LUMO is distributed over the electron-deficient regions. espublisher.com This distribution is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Representative Frontier Molecular Orbital Data for a Nicotinate Derivative

ParameterValue (eV)Significance
HOMO Energy-6.5Electron-donating capability
LUMO Energy-1.2Electron-accepting capability
HOMO-LUMO Gap5.3Chemical reactivity and stability

Theoretical calculations are also instrumental in predicting spectroscopic properties, which can then be validated against experimental data. Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). researchgate.net By calculating the energies of electronic transitions, TD-DFT can help to assign the absorption bands observed in experimental spectra to specific molecular orbital transitions, such as π to π* transitions. espublisher.com

For instance, in similar heterocyclic compounds, theoretical calculations have shown good agreement with experimental UV-Vis spectra, with predicted absorption maxima often falling close to the experimental values. mdpi.com This synergy between theoretical prediction and experimental validation is a powerful tool for confirming the structure and electronic properties of newly synthesized compounds.

Molecular Modeling and Simulation for Ligand-Target Interactions

Molecular modeling and simulations are indispensable tools for investigating how a molecule like this compound might interact with biological targets, such as proteins or enzymes. These methods can predict the preferred binding orientation and the strength of the interaction, providing valuable insights for drug discovery. pensoft.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. pensoft.net This method helps to identify the most likely binding mode and to estimate the binding affinity, often expressed as a docking score in kcal/mol. jppres.com For derivatives of nicotinic acid, docking studies have been used to explore their potential as inhibitors of various enzymes. pensoft.net

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a force field that approximates the interaction energy. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Table 2: Illustrative Molecular Docking Results for a Nicotinate Derivative Against a Hypothetical Target

ParameterValueDescription
Binding Affinity-8.5 kcal/molPredicted strength of the ligand-target interaction.
Key Interacting ResiduesTYR 84, PHE 290, ARG 120Amino acid residues in the binding site forming significant interactions.
Types of InteractionsHydrogen bond with ARG 120, Pi-pi stacking with TYR 84Specific non-covalent interactions contributing to binding.

Note: This data is hypothetical and for illustrative purposes.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and movements of both the ligand and the target protein over time. mdpi.com Starting from a docked pose, MD simulations can be used to assess the stability of the ligand-protein complex and to explore the kinetics of the binding process. pensoft.net

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Nicotinates

Cheminformatics applies computational methods to analyze large datasets of chemical compounds and their properties. researchgate.net Quantitative Structure-Activity Relationship (QSAR) modeling is a specific application of cheminformatics that aims to build mathematical models correlating the chemical structure of a series of compounds with their biological activity. plos.org

For nicotinic acid derivatives, QSAR studies can be used to predict the biological activity of new, unsynthesized compounds based on their molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. springernature.com By identifying the descriptors that are most important for a particular biological activity, QSAR models can guide the design of more potent and selective molecules. plos.orguwc.ac.za

Table 3: Common Molecular Descriptors Used in QSAR Studies of Nicotinates

Descriptor TypeExample DescriptorInformation Encoded
TopologicalWiener IndexMolecular branching and size.
ElectronicDipole MomentPolarity and charge distribution.
LipophilicityLogPPartitioning between water and an organic solvent.
3DMolecular Surface AreaThree-dimensional shape and size.

The development of a QSAR model typically involves several steps: compiling a dataset of compounds with known activities, calculating a set of molecular descriptors for each compound, selecting the most relevant descriptors, and then using a statistical method (such as multiple linear regression or machine learning) to build the model. The predictive power of the model is then assessed using a separate set of compounds (the test set). nih.gov

In Silico Prediction of Potential Biological Activities and Pharmacophore Features

The computational, or in silico, analysis of "this compound" provides valuable insights into its potential biological activities and the key structural features responsible for these effects. Through the use of predictive models and computational tools, researchers can forecast the compound's behavior in biological systems, guiding further experimental investigation.

Detailed research findings from computational studies on nicotinic acid derivatives suggest a range of potential biological activities. While specific in silico predictions for this compound are not extensively documented in dedicated studies, data from related compounds allow for informed inferences. For instance, various software packages are employed to evaluate the biological spectrum of newly synthesized pyridine (B92270) derivatives, with predictions often indicating potential psychotropic properties. nih.gov Studies on nicotinic acid and nicotinamide (B372718) derivatives have shown predicted efficacy as kinase inhibitors, GPCR ligands, and enzyme inhibitors. nih.govresearchgate.net

The predicted biological activities for compounds structurally related to this compound are summarized in the table below.

Predicted Biological Activities of Structurally Related Nicotinic Acid Derivatives

Predicted Biological Activity Molecular Target Class Therapeutic Area
Kinase Inhibition Protein Kinases Oncology, Inflammatory Diseases
GPCR Ligand Activity G-Protein Coupled Receptors Neuropharmacology, Metabolism
Enzyme Inhibition Various Enzymes (e.g., Hydrolases) Infectious Diseases, Metabolic Disorders
Antimicrobial Activity Bacterial/Fungal Cellular Components Infectious Diseases
Anti-inflammatory Activity Inflammatory Mediators (e.g., COX) Inflammatory Conditions
Anticancer Activity Cancer-related Proteins Oncology
Psychotropic Effects Neurotransmitter Receptors/Transporters Neurology, Psychiatry

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For the class of phenylnicotinates, certain pharmacophoric features are consistently highlighted in computational analyses. A pharmacophore model for nicotine (B1678760) hydrazones derived from ethyl 2-methyl-6-phenylnicotinates identified aromatic rings and hydrogen bond acceptors as crucial features. researchgate.net The ethyl ester group, the pyridine ring, and the phenyl substituent of this compound are key contributors to its pharmacophoric profile. The cyano and phenyl groups in related structures have been noted to enhance interactions within hydrophobic enzyme pockets, as observed in acetylcholinesterase inhibitors.

The key pharmacophore features of this compound, based on its chemical structure and data from analogous compounds, are detailed in the following table.

Pharmacophore Features of this compound

Pharmacophore Feature Structural Component Potential Interaction
Aromatic Ring Phenyl group at C6 π-π stacking, hydrophobic interactions
Aromatic Ring Pyridine ring π-π stacking, cation-π interactions
Hydrogen Bond Acceptor Ester carbonyl oxygen Hydrogen bonding with donor groups in target proteins
Hydrogen Bond Acceptor Pyridine nitrogen Hydrogen bonding, metal coordination
Hydrophobic Region Ethyl group at C2 van der Waals forces, hydrophobic interactions
Hydrophobic Region Ethyl group of the ester van der Waals forces, hydrophobic interactions

Derivatization Strategies and Synthetic Transformations of the Ethyl 2 Ethyl 6 Phenylnicotinate Scaffold

Amination Reactions for Nitrogen-Containing Functional Group Introduction

The introduction of nitrogen-containing functional groups, particularly amino groups, onto the pyridine (B92270) scaffold of ethyl 2-ethyl-6-phenylnicotinate is a key strategy for derivatization. The Chichibabin reaction is a classic and direct method for the amination of pyridine rings. This reaction typically involves heating the pyridine derivative with an alkali metal amide, such as sodium amide, to introduce an amino group at the C2 or C6 position.

Recent advancements have led to milder reaction conditions. For instance, a composite of sodium hydride (NaH) and an iodide salt can mediate the Chichibabin amination, allowing for efficient access to a range of 2-aminopyridines. researchgate.net In the context of this compound, the C4 and C5 positions would be the likely targets for such a nucleophilic amination, as the C2 and C6 positions are already substituted. The reaction proceeds through the addition of an amine, activated by the NaH-iodide composite, to the pyridine ring, followed by the elimination of a hydride ion. researchgate.net

Furthermore, electrophilic amination can be employed. For example, after conversion of a precursor to a hydrazide, further reactions can lead to aminated derivatives. epo.org The precise regioselectivity of these amination reactions on the this compound scaffold would be influenced by the electronic effects of the existing ethyl, phenyl, and ethyl ester substituents.

Oxidation and Reduction Reactions for Scaffold Diversification

Oxidation and reduction reactions offer powerful tools for modifying the this compound scaffold, enabling the diversification of its chemical structure and properties.

Oxidation: The nitrogen atom in the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for this purpose. The resulting N-oxide can then serve as a versatile intermediate for further functionalization.

Reduction: The ester group of this compound can be selectively reduced. For instance, using reducing agents like sodium borohydride (B1222165) (NaBH₄) can convert the ethyl ester into a primary alcohol, yielding (2-ethyl-6-phenylpyridin-3-yl)methanol. researchgate.net This alcohol can then be a handle for subsequent reactions, such as oxidation to an aldehyde or conversion to a leaving group for nucleophilic substitution. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also achieve this transformation. The pyridine ring itself can be reduced under catalytic hydrogenation conditions (e.g., using H₂ gas with a palladium or platinum catalyst), although this typically requires more forcing conditions and can lead to a mixture of partially and fully saturated piperidine (B6355638) products.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Aryl and Heteroaryl Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. nih.govnih.gov This methodology is highly applicable to the this compound scaffold for introducing additional aryl or heteroaryl moieties.

To utilize this reaction, a halogenated precursor, such as ethyl 6-chloro-2-ethylnicotinate, could be coupled with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., K₃PO₄) to synthesize the parent scaffold. mdpi.com Conversely, if the scaffold contained a halogenated phenyl group (e.g., ethyl 2-ethyl-6-(4-bromophenyl)nicotinate), it could serve as the electrophilic partner in a Suzuki-Miyaura reaction to introduce a wide variety of substituents. This reaction is generally tolerant of numerous functional groups and a range of solvents, including ethers and aqueous mixtures. mdpi.combeilstein-journals.org The use of nickel catalysts has also been reported for the cross-coupling of esters, providing an alternative route for C-C bond formation. nih.gov

Cyclization Reactions to Form Fused Heterocyclic Systems from Nicotinate (B505614) Precursors

The this compound framework serves as a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These reactions often involve initial modification of the nicotinate ester, followed by an intramolecular or intermolecular cyclization step.

One common strategy begins with the conversion of the ethyl ester to a nicotinohydrazide. This intermediate can then react with various reagents to form fused rings. For example:

Reaction with carbon disulfide in the presence of a base can lead to the formation of fused oxadiazole or thiadiazole rings.

Condensation with diketones or ketoesters can be used to construct fused pyridazine (B1198779) or pyrazole (B372694) systems.

Alternatively, functional groups can be introduced onto the pyridine ring to facilitate cyclization. An amino group, introduced as described in section 7.1, is particularly useful. For instance, a 2-aminopyridine (B139424) derivative can react with guanidine (B92328) to form a fused 2,4-diaminopyrido[2,3-d]pyrimidine structure. researchgate.net Similarly, cyclization of an enamine intermediate, derived from a related precursor, can be used to construct the nicotinate ring itself, yielding highly substituted pyridine derivatives. beilstein-journals.org

Strategies for Ester Modification and Hydrolysis of Nicotinate Esters

The ethyl ester group in this compound is a key functional handle that can be readily modified.

Hydrolysis: The most fundamental transformation is the hydrolysis of the ester to its corresponding carboxylic acid, 2-ethyl-6-phenylnicotinic acid. This reaction can be achieved under either acidic or basic conditions. Base-catalyzed hydrolysis (saponification), typically using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide followed by acidic workup, is very common. The resulting carboxylic acid is a pivotal intermediate, as it can be converted into a variety of other functional groups, including acid chlorides, amides, and other esters.

Transesterification: The ethyl group of the ester can be exchanged for other alkyl or aryl groups through transesterification. This is typically accomplished by heating the ester in the presence of a different alcohol and an acid or base catalyst. This modification allows for the fine-tuning of the molecule's steric and electronic properties.

The rate of enzymatic hydrolysis of esters can be influenced by the nature of both the acyl and alcohol portions of the molecule. researchgate.net For instance, human carboxylesterases show different activities based on the chain length of the alcohol group. researchgate.net

Synthesis of Nicotinamide (B372718) Riboside Analogs from Ethyl Nicotinate

Ethyl nicotinate and its derivatives are crucial starting materials for the synthesis of nicotinamide riboside (NR) and its analogs, which are important precursors to nicotinamide adenine (B156593) dinucleotide (NAD⁺). nih.gov A highly efficient methodology involves the coupling of an ethyl nicotinate derivative with a protected ribose sugar, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. nih.govacs.org

The synthesis typically proceeds in two main steps:

Glycosylation: The pyridine nitrogen of the ethyl nicotinate derivative attacks the anomeric carbon of the protected ribose, often activated by a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to form a triacetylated-nicotinate ester nucleoside. researchgate.netbeilstein-journals.org

Ammonolysis: The resulting intermediate is treated with ammonia (B1221849), commonly in methanol (B129727). This step simultaneously converts the ethyl ester to the desired primary amide (nicotinamide) and removes the acetyl protecting groups from the ribose moiety to yield the final nicotinamide riboside analog. beilstein-journals.orgmdpi.com

This synthetic route provides excellent stereoselectivity for the desired β-anomer. nih.govacs.org

Formation of Hydrazide, Hydrazone, and Oxadiazoline Derivatives

A well-established and versatile synthetic pathway starting from nicotinate esters involves their conversion into hydrazides, which are then used to build a variety of heterocyclic derivatives. jst.go.jpekb.eg This multi-step process allows for significant molecular diversification.

Synthesis of Nicotinohydrazide: The initial step is the reaction of this compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically by refluxing in a solvent like ethanol (B145695). scholarsresearchlibrary.com This reaction converts the ethyl ester into the corresponding 2-ethyl-6-phenylnicotinohydrazide.

Synthesis of Hydrazones (Schiff Bases): The resulting hydrazide is then condensed with a variety of aromatic or heteroaromatic aldehydes. jst.go.jp This reaction, often catalyzed by a few drops of glacial acetic acid in ethanol, forms a C=N double bond and yields a series of N'-arylmethylene-nicotinohydrazone derivatives, also known as Schiff bases. scholarsresearchlibrary.comnih.gov

Cyclization to 1,3,4-Oxadiazolines: The synthesized hydrazones can undergo cyclization to form five-membered heterocyclic rings. A common method involves reacting the hydrazone with acetic anhydride (B1165640), which leads to the formation of N-acetylated-1,3,4-oxadiazoline derivatives. inovatus.esnih.gov In this reaction, the hydrazone acts as a nucleophile, and the acetic anhydride serves as both the acetylating and cyclizing agent. Alternatively, oxidative cyclization using reagents like lead oxide can form 1,3,4-oxadiazoles. researchgate.net

Thioalkylation and other Sulfur-Containing Derivatizations of the this compound Scaffold

The introduction of sulfur-containing functional groups into the this compound scaffold represents a key strategy for modifying its chemical properties. These derivatizations can proceed through several synthetic pathways, primarily involving the transformation of a precursor like a chloropyridine or the direct functionalization of the pyridine ring. The resulting thioethers, sulfones, and fused heterocyclic systems, such as thieno[2,3-b]pyridines, are of significant interest in medicinal and materials chemistry.

A common approach to introduce a sulfur linkage at the C6 position of the nicotinate ring involves the nucleophilic substitution of a suitable leaving group, such as a chlorine atom. The precursor, ethyl 2-chloro-6-phenylnicotinate, can be synthesized and subsequently reacted with various sulfur nucleophiles. For instance, treatment with sodium thiomethoxide can yield the corresponding methyl thioether. This thioether can be further oxidized to the corresponding sulfoxide (B87167) and sulfone, offering a range of derivatives with different electronic and steric properties.

Another versatile method for creating sulfur-containing derivatives is through the formation of a pyridinethione. This can be achieved by reacting the corresponding chloropyridine with a sulfur source like sodium hydrosulfide. The resulting 6-thioxo-1,6-dihydropyridine derivative is a key intermediate that can be alkylated at the sulfur atom with various electrophiles. For example, reaction with alkyl halides, such as ethyl chloroacetate, in the presence of a base leads to the formation of S-substituted thioethers. These intermediates can then undergo intramolecular cyclization to form fused thieno[2,3-b]pyridine (B153569) systems, a scaffold of interest for its biological activities. arkat-usa.orgnih.govmdpi.com

The following tables outline potential synthetic transformations for the derivatization of the this compound scaffold based on established methodologies for structurally related compounds.

Table 1: Synthesis of Thioether and Sulfonyl Derivatives

ReactantReagent(s)Product
Ethyl 2-chloro-6-phenylnicotinate1. NaSMe 2. m-CPBA (1 equiv) 3. m-CPBA (2 equiv)Ethyl 2-ethyl-6-(methylthio)phenylnicotinate Ethyl 2-ethyl-6-(methylsulfinyl)phenylnicotinate Ethyl 2-ethyl-6-(methylsulfonyl)phenylnicotinate
Ethyl 2-chloro-6-phenylnicotinateHexanethiol, Toluene, KOH2-(Hexylthio)ethyl nicotinate

Table 2: Synthesis of Thieno[2,3-b]pyridine Derivatives

ReactantReagent(s)IntermediateProduct
Ethyl 2-chloro-6-phenylnicotinateNaSHEthyl 2-ethyl-6-thioxo-1,6-dihydropyridine-3-carboxylate-
Ethyl 2-ethyl-6-thioxo-1,6-dihydropyridine-3-carboxylateEthyl chloroacetate, NaOAc or Na2CO3Ethyl 6-((2-ethoxy-2-oxoethyl)thio)-2-ethyl-4-phenylnicotinateEthyl 3-amino-2-ethoxycarbonyl-6-ethyl-4-phenylthieno[2,3-b]pyridine
Ethyl 2-ethyl-6-thioxo-1,6-dihydropyridine-3-carboxylateChloroacetonitrile, Na2CO3Ethyl 6-((cyanomethyl)thio)-2-ethyl-4-phenylnicotinateEthyl 3-amino-2-cyano-6-ethyl-4-phenylthieno[2,3-b]pyridine
Ethyl 2-ethyl-6-thioxo-1,6-dihydropyridine-3-carboxylate2-Chloroacetamide, Na2CO3Ethyl 6-((2-amino-2-oxoethyl)thio)-2-ethyl-4-phenylnicotinateEthyl 3-amino-2-carboxamido-6-ethyl-4-phenylthieno[2,3-b]pyridine

These derivatization strategies highlight the versatility of the this compound scaffold for the synthesis of a diverse range of sulfur-containing compounds. The specific reaction conditions and the nature of the substituents can be tailored to achieve the desired molecular architecture and properties.

Emerging Research Directions for Ethyl 2 Ethyl 6 Phenylnicotinate in Chemical Biology and Material Science

Integration of High-Throughput Synthesis with Biological Screening Platforms

The exploration of the chemical space around the ethyl 2-ethyl-6-phenylnicotinate scaffold is a key area of research. High-throughput synthesis (HTS) methodologies are instrumental in generating large libraries of related compounds for biological evaluation. These methods, often involving multi-component reactions, allow for the rapid and efficient creation of diverse nicotinate (B505614) derivatives. springernature.com

One common synthetic route to substituted nicotinates is the Bohlmann-Rahtz pyridine (B92270) synthesis. springernature.com For this compound specifically, a likely synthetic approach would involve the condensation of an enamine with a suitable reaction partner, followed by oxidation.

Parameter Description
Reactants Enamines, enamines/imines, alkynes
Catalysts Lewis acids, organocatalysts
Solvents Dichloromethane, ethanol (B145695)
Reaction Types [4+2] annulation, cycloaddition

Once synthesized, these libraries of nicotinate derivatives can be subjected to high-throughput screening (HTS) to identify compounds with desired biological activities. HTS platforms can assess a multitude of biological targets, including enzymes and receptors, to uncover potential therapeutic leads. nih.gov For instance, nicotinate derivatives have been screened for their anti-inflammatory properties by measuring their ability to inhibit inflammatory cytokines in cell-based assays. nih.gov

Advanced Spectroscopic Techniques for Mechanistic Elucidation of Nicotinate-Based Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis and modification of this compound is crucial for optimizing reaction conditions and designing novel synthetic routes. Advanced spectroscopic techniques play a pivotal role in this endeavor.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for the structural characterization of reaction intermediates and final products. rsc.org Mass spectrometry provides valuable information on the molecular weight and fragmentation patterns of these compounds. rsc.orgresearchgate.net

In addition to these standard techniques, more specialized spectroscopic methods are being employed. For example, diffuse reflectance spectroscopy has been used to non-invasively monitor skin reactions to topical formulations containing nicotinate esters like methyl nicotinate, providing insights into their local physiological effects. nih.gov X-ray absorption spectroscopy has been utilized to characterize the structure of metal complexes of nicotinates, which is relevant for understanding their potential catalytic or biological roles. researchgate.net

Technique Application in Nicotinate Research
NMR Spectroscopy Structural elucidation of isomers and reaction products.
Mass Spectrometry Determination of molecular weight and fragmentation patterns.
Diffuse Reflectance Spectroscopy Non-invasive monitoring of physiological responses to nicotinates. nih.gov
X-ray Absorption Spectroscopy Characterization of metal-nicotinate complexes. researchgate.net

Bio-conjugation and Prodrug Strategies for Enhanced Target Selectivity

Bio-conjugation is a powerful strategy to enhance the therapeutic potential of bioactive molecules. By attaching this compound to other molecules, such as peptides, antibodies, or other small molecules, its pharmacokinetic properties and target selectivity can be improved. nih.gov A notable example is the late-stage conjugation of nicotinates with (hetero)arylamines, which has been shown to expand the accessible chemical space for biomedical research. nih.govspringernature.com

The development of prodrugs is another key strategy to improve the delivery and efficacy of therapeutic agents. nih.gov A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body. For nicotinic acid, which can cause undesirable side effects, prodrug strategies are particularly relevant. researchgate.net Nicotinate esters can act as prodrugs, releasing the active nicotinic acid upon enzymatic hydrolysis in the target tissue. nih.govtandfonline.com The lipophilicity of the ester, which can be tuned by varying the alcohol moiety, influences its partitioning into biological membranes and its release kinetics. nih.gov

Strategy Goal Example
Bio-conjugation Enhance target selectivity and pharmacokinetic properties.Conjugation of nicotinates to bioactive (hetero)arylamines. nih.govspringernature.com
Prodrug Improve drug delivery and reduce side effects.Nicotinate esters that hydrolyze to release nicotinic acid. nih.govtandfonline.com

Development of Novel Chemical Probes and Tools Based on the Nicotinate Scaffold

The unique properties of the nicotinate scaffold make it an attractive platform for the development of chemical probes and tools to investigate biological processes. rsc.org These probes are small molecules designed to interact with specific biological targets and can be used to visualize, quantify, or modulate their function. youtube.com

For example, fluorescently labeled nicotinate derivatives could be synthesized to visualize the localization and dynamics of their biological targets within cells. By incorporating reactive groups, nicotinate-based probes can be designed to covalently label their targets, facilitating their identification and characterization.

The development of such probes based on the this compound structure could provide valuable insights into its mechanism of action and identify novel biological pathways in which it is involved.

Multidisciplinary Approaches for Comprehensive Understanding of Nicotinate Chemistry and Bioactivity

A comprehensive understanding of the chemistry and bioactivity of this compound requires a multidisciplinary approach that integrates expertise from various fields.

Computational Chemistry: Molecular modeling and DFT (Density Functional Theory) calculations can provide insights into the electronic structure, reactivity, and interaction of nicotinate derivatives with biological targets. patsnap.com

Synthetic Organic Chemistry: The development of novel and efficient synthetic methods is essential for accessing a wide range of nicotinate analogs for structure-activity relationship (SAR) studies. nih.gov

Biochemistry and Molecular Biology: In vitro and in vivo studies are crucial to elucidate the biological mechanisms of action and to identify the molecular targets of these compounds. nih.gov

Pharmacology: The evaluation of the pharmacokinetic and pharmacodynamic properties of nicotinate derivatives is necessary to assess their therapeutic potential. nih.gov

Material Science: The investigation of the physical and chemical properties of nicotinate-based materials can lead to the development of novel applications in areas such as polymers and coordination complexes. acs.org

By combining these diverse approaches, researchers can gain a holistic understanding of the potential of this compound and its derivatives as both therapeutic agents and advanced materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.